

(R)-Cyclobutyl(phenyl)methanamine: Technical Identification & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	(R)- cyclobutyl(phenyl)methanamine
CAS No.:	1241683-26-0
Cat. No.:	B3224882

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Executive Summary

(R)-Cyclobutyl(phenyl)methanamine (CAS: 1956435-19-0 for the HCl salt) is a high-value chiral building block used primarily in the development of Central Nervous System (CNS) therapeutics, including NK1 antagonists and norepinephrine reuptake inhibitors. Its structural rigidity—conferred by the cyclobutyl ring—offers distinct pharmacokinetic advantages over flexible alkyl analogs, such as improved metabolic stability and receptor selectivity.

This guide outlines the critical identification parameters, validated synthetic pathways, and quality control protocols required for the research and development of this compound.

Chemical Identification & Properties

Nomenclature & Identifiers

Parameter	Detail
IUPAC Name	(R)-1-Cyclobutyl-1-phenylmethanamine
Common Name	(R)- -Cyclobutylbenzylamine
CAS Number (HCl Salt)	1956435-19-0
CAS Number (Free Base)	Not widely listed; refer to racemate 5244-84-8
CAS Number (Racemate HCl)	58271-61-7
Molecular Formula	C H N (Free Base) / C H ClN (HCl)
Molecular Weight	161.25 g/mol (Free Base) / 197.71 g/mol (HCl)
SMILES (Isomeric)	<chem>Nc2ccccc2</chem>
InChI Key	YVAXXHNMTBNQFD-UHFFFAOYSA-N (Racemate base)

Stereochemical Configuration

The (R)-enantiomer is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

- -NH
(Highest priority, Atomic #7)
- -Phenyl (C bonded to C,C,C via aromatic system)
- -Cyclobutyl (C bonded to C,C,H)
- -H (Lowest priority)

With the Hydrogen atom oriented away from the viewer, the sequence 1

2

3 follows a clockwise direction, designating the (R) configuration.

Synthetic Methodologies

For pharmaceutical applications requiring high enantiomeric excess (ee >98%), the Ellman Sulfinamide Auxiliary method is the industry-standard protocol due to its reliability and scalability.

Protocol A: Asymmetric Synthesis via Ellman Auxiliary

This route avoids the yield loss associated with classical resolution.

Step 1: Condensation^[1]

- Reagents: Cyclobutyl phenyl ketone, (R)-(+)-2-methyl-2-propanesulfinamide, Ti(OEt)₄
- Conditions: THF, Reflux, 12-24h.
- Mechanism: Titanium(IV) ethoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

- Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄
- Critical Insight: The bulky tert-butyl group on the auxiliary directs the hydride attack. To obtain the (R)-amine, one must pair the correct auxiliary enantiomer with the appropriate reducing agent (chelating vs. non-chelating conditions).
 - Standard pairing: (R)-Auxiliary + Non-chelating reductant(R)-Amine (Predictive model required).

Step 3: Cleavage

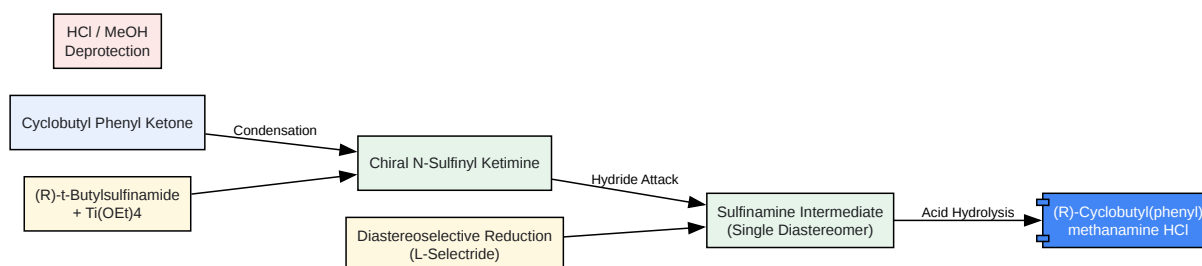
- Reagents: HCl in Dioxane/MeOH.
- Product: **(R)-Cyclobutyl(phenyl)methanamine Hydrochloride**.

Protocol B: Classical Resolution (Racemic Feedstock)

Suitable for initial kilogram-scale batches where cost of chiral reagents is prohibitive.

- Synthesis: Reductive amination of cyclobutyl phenyl ketone with ammonium acetate and NaCNBH
- Resolution: Crystallization with (S)-(+)-Mandelic acid or L-Tartaric acid.
- Validation: Recrystallize until constant melting point and optical rotation are achieved.

Synthesis Workflow Visualization



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Caption: Figure 1. Asymmetric synthesis workflow using the Ellman auxiliary strategy to ensure high enantiomeric purity.

Analytical Characterization & Quality Control

To validate the identity and purity of **(R)-cyclobutyl(phenyl)methanamine**, the following multi-modal analysis is required.

Nuclear Magnetic Resonance (NMR)

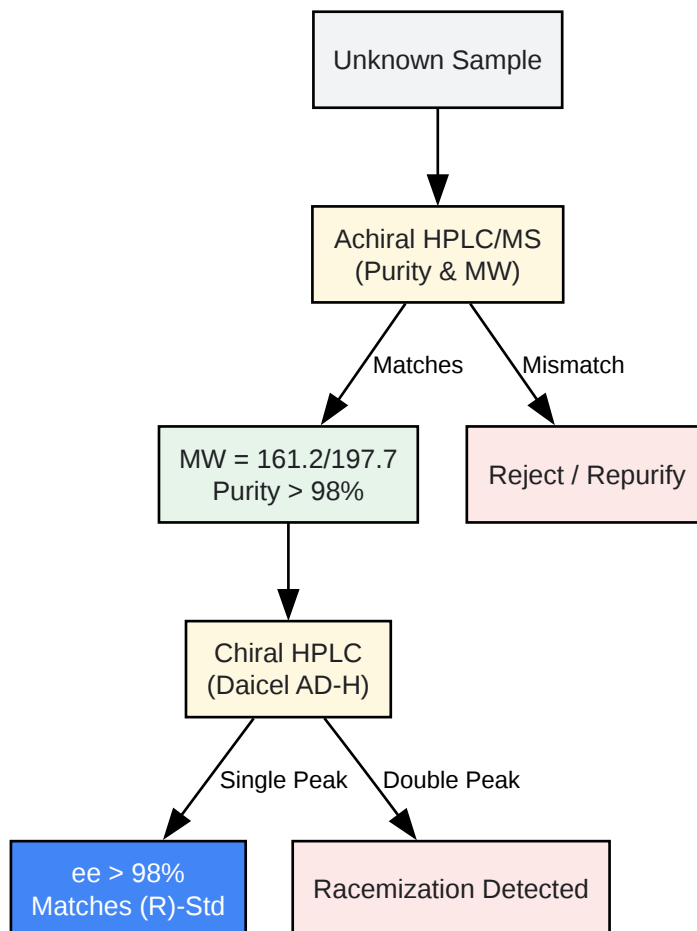
- ¹H NMR (400 MHz, DMSO-d₆):
 - 8.60 (br s, 3H, NH)
 - 7.30–7.50 (m, 5H, Ar-H)
 - 4.15 (d, 1H, CH-N, characteristic benzylic proton)
 - 2.80 (m, 1H, Cyclobutyl CH)
 - 1.70–2.20 (m, 6H, Cyclobutyl CH)
- Interpretation: The coupling constant of the benzylic proton (d) indicates the connectivity to the cyclobutyl methine.

Chiral HPLC Method

Differentiation from the (S)-enantiomer is critical.

- Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 m).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 210 nm or 254 nm.
- Expectation: Baseline separation of enantiomers. Racemic standard required for retention time confirmation.

Identification Logic Tree



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Caption: Figure 2. Quality control decision tree for validating the enantiomeric purity of the synthesized amine.

Handling and Safety

- Hazards: As a primary amine, the free base is corrosive and an irritant. The HCl salt is an irritant (H315, H319, H335).
- Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
- Stability: Stable in solid form. Solutions in protic solvents should be used immediately to prevent potential slow racemization if heated.

References

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